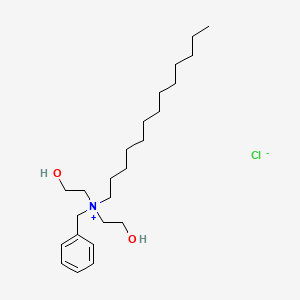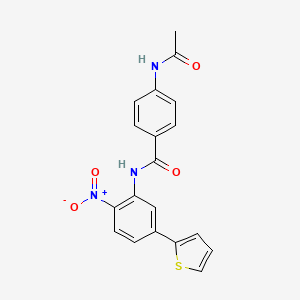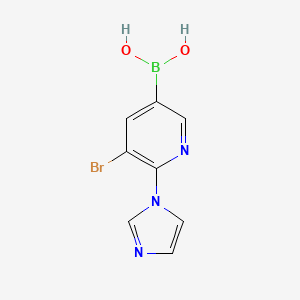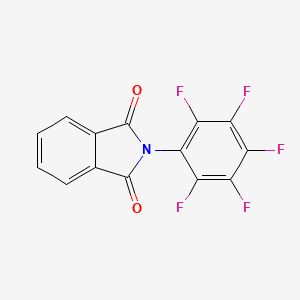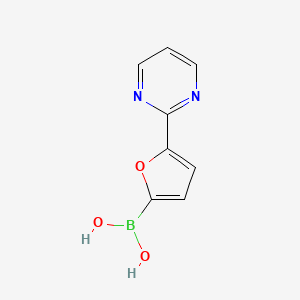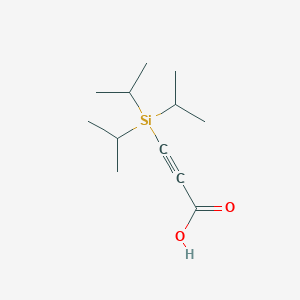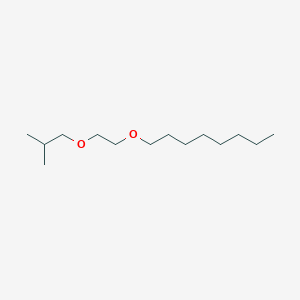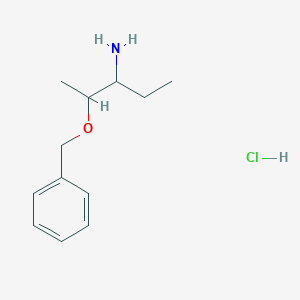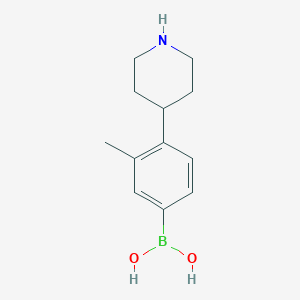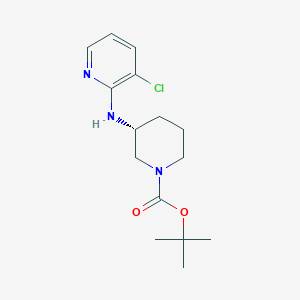![molecular formula C9H8FN3O2 B14072332 4-Fluoro-2,2-dimethyl-7-nitro-2H-benzo[d]imidazole](/img/structure/B14072332.png)
4-Fluoro-2,2-dimethyl-7-nitro-2H-benzo[d]imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-2,2-dimethyl-7-nitro-2H-benzo[d]imidazole is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their broad range of chemical and biological properties, making them significant in various fields such as medicinal chemistry, organic synthesis, and material science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2,2-dimethyl-7-nitro-2H-benzo[d]imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-fluoro-2-nitroaniline with 2,2-dimethyl-1,3-dioxolane in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the imidazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
4-Fluoro-2,2-dimethyl-7-nitro-2H-benzo[d]imidazole undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of 4-amino-2,2-dimethyl-7-nitro-2H-benzo[d]imidazole.
Substitution: Formation of substituted imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
4-Fluoro-2,2-dimethyl-7-nitro-2H-benzo[d]imidazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activity.
Industry: Used in the development of advanced materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 4-Fluoro-2,2-dimethyl-7-nitro-2H-benzo[d]imidazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The fluorine atom enhances the compound’s ability to penetrate cell membranes, increasing its efficacy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Fluoro-2,2-dimethyl-2H-benzo[d]imidazole: Lacks the nitro group, resulting in different reactivity and applications.
2,2-Dimethyl-7-nitro-2H-benzo[d]imidazole: Lacks the fluorine atom, affecting its biological activity and chemical properties.
Uniqueness
4-Fluoro-2,2-dimethyl-7-nitro-2H-benzo[d]imidazole is unique due to the presence of both fluorine and nitro groups, which enhance its reactivity and potential applications in various fields. The combination of these functional groups makes it a versatile compound for research and industrial applications.
Eigenschaften
Molekularformel |
C9H8FN3O2 |
|---|---|
Molekulargewicht |
209.18 g/mol |
IUPAC-Name |
4-fluoro-2,2-dimethyl-7-nitrobenzimidazole |
InChI |
InChI=1S/C9H8FN3O2/c1-9(2)11-7-5(10)3-4-6(13(14)15)8(7)12-9/h3-4H,1-2H3 |
InChI-Schlüssel |
WGIVLWIFPOJTQK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(N=C2C(=CC=C(C2=N1)F)[N+](=O)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(2-Chloroethyl)sulfanyl]-1,2-dimethoxybenzene](/img/structure/B14072253.png)
